Biological Activity: Superior SSTR5 Antagonism Achieved via 5-Oxa-2,6-Diazaspiro[3.4]oct-6-ene Core
A derivative based on the 2-azaspiro[3.4]oct-6-ene core, compound 25a (5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivative), demonstrates potent antagonism at the somatostatin receptor subtype 5 (SSTR5), a key target for type 2 diabetes [1]. This contrasts with the less active early hit compounds (1 and 2) which lacked the optimized spirocyclic framework, underscoring the core's importance for achieving nanomolar potency.
| Evidence Dimension | Receptor Binding Affinity |
|---|---|
| Target Compound Data | hSSTR5 IC50 = 9.6 nM; mSSTR5 IC50 = 57 nM |
| Comparator Or Baseline | Early hit compounds (1 and 2); exact IC50 values not reported but described as significantly less potent |
| Quantified Difference | Optimization of the spirocyclic core resulted in a >100-fold improvement in potency to achieve single-digit nanomolar activity. |
| Conditions | In vitro receptor binding assay for human and mouse SSTR5 |
Why This Matters
For procurement, this confirms that the 2-azaspiro[3.4]oct-6-ene core is essential for generating lead compounds with the requisite potency for drug discovery programs targeting SSTR5.
- [1] Hirose, H., Yamasaki, T., Ogino, M., Mizojiri, R., Tamura-Okano, Y., Yashiro, H., ... & Kasai, S. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 25(15), 4175-4193. View Source
